molecular formula C22H21N3O5 B4638688 3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 4-METHYLBENZOATE

3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 4-METHYLBENZOATE

Cat. No.: B4638688
M. Wt: 407.4 g/mol
InChI Key: CVQPKGHBQPGAEP-UHFFFAOYSA-N
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Description

3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 4-METHYLBENZOATE is a complex organic compound that features a benzamido group, a dihydropyrimidinone ring, and a hydroxypropyl ester of methylbenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 4-METHYLBENZOATE typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Dihydropyrimidinone Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Benzamido Group: The dihydropyrimidinone intermediate can be reacted with benzoyl chloride in the presence of a base to form the benzamido derivative.

    Esterification: The final step involves the esterification of the hydroxypropyl group with 4-methylbenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl groups in the dihydropyrimidinone ring or the ester moiety.

    Substitution: Nucleophilic substitution reactions could occur at the benzamido or ester groups, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).

    Reduction: Reducing agents like LiAlH₄ (lithium aluminum hydride) or NaBH₄ (sodium borohydride) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactivity such as antimicrobial or anticancer properties.

Medicine

If found to be bioactive, this compound could be developed into a drug candidate for various therapeutic applications.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 4-METHYLBENZOATE would depend on its specific bioactivity. If it acts as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or protein synthesis. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-hydroxypropyl benzoate
  • 3-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-hydroxypropyl 4-chlorobenzoate

Uniqueness

The uniqueness of 3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 4-METHYLBENZOATE lies in its specific combination of functional groups, which may confer unique chemical reactivity and potential bioactivity compared to similar compounds.

Properties

IUPAC Name

[3-(4-benzamido-2-oxopyrimidin-1-yl)-2-hydroxypropyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-15-7-9-17(10-8-15)21(28)30-14-18(26)13-25-12-11-19(24-22(25)29)23-20(27)16-5-3-2-4-6-16/h2-12,18,26H,13-14H2,1H3,(H,23,24,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQPKGHBQPGAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(CN2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 4-METHYLBENZOATE
Reactant of Route 2
3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 4-METHYLBENZOATE
Reactant of Route 3
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3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 4-METHYLBENZOATE
Reactant of Route 4
Reactant of Route 4
3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 4-METHYLBENZOATE
Reactant of Route 5
Reactant of Route 5
3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 4-METHYLBENZOATE
Reactant of Route 6
3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 4-METHYLBENZOATE

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